A computational assessment of the O−H⋅⋅⋅O intramolecular hydrogen-bonding in substituted phenalenes: diverse degrees of covalence
Monatshefte für Chemie - Chemical Monthly Pub Date: 2023-04-28 DOI: 10.1007/s00706-023-03070-7
Abstract
The present article demonstrates a quantum chemical approach based on the Quantum Theory of Atoms-In-Molecules (QTAIM) to assess the O−H⋅⋅⋅O intramolecular hydrogen-bonding (IMHB) interactions in a series of phenalene derivatives, namely, 9-hydroxy-2,4-dihydro-1H-phenalen-1-one (9HP1O), 2-hydroxy-9,9a-dihydro-1H-phenalen-1-one (2HP1O), and 3-hydroxy-1H-phenalen-2(4H)-one (3HP2O). The topological parameters and IMHB energies have been calculated based on density functional theory (using B3LYP and CAM-B3LYP hybrid functionals, and M06-2X and LC-ωPBE functionals) and Møller-Plesset perturbation theory (MP2) approaches. The calculated geometrical and topological parameters along with the IMHB energies show the different degrees of covalence in the IMHB interactions in the studied molecular structures, and thus reveal the inequivalence of substitution pair positions in the studied phenalene derivatives. The results derived from QTAIM analyses of the studied molecules are further corroborated from noncovalent interaction analysis including a visual portrayal of the noncovalent interactions.Graphical abstractRecommended Literature
- [1] Standards for jam
- [2] Synthesis of Bi2S3–Bi2O3 composites and their enhanced photosensitive properties†
- [3] Spectroscopy and magnetism of polymeric Ln(CCl3COO)3·2 H2O and their heteronuclear Ln2Cu(CCl3COO)8 ·6 H2O analogues (Ln=Sm, Gd)
- [4] Water-mediated conformer optimization in benzo-18-crown-6-ether/water system†
- [5] Water oxidation catalysed by quantum-sized BiVO4†
- [6] Synthesis of aliphatic polycarbonates with a tuneable thermal response†
- [7] Synthesis and structural characterisation of the first bis(bora)calixarene: a selective, bidentate, fluorescent fluoride sensor†
- [8] Wavelength-modulated femtosecond stimulated raman spectroscopy—approach towards automatic data processing
- [9] Water oxidation kinetics of nanoporous BiVO4 photoanodes functionalised with nickel/iron oxyhydroxide electrocatalysts†
- [10] Structural prediction of ultrahard semi-titanium boride (Ti2B) using the frozen-phonon method